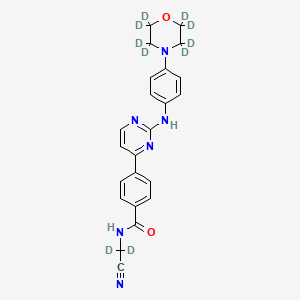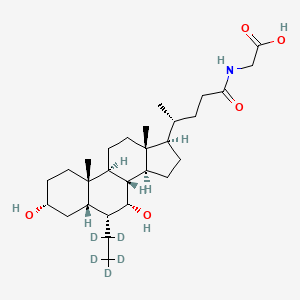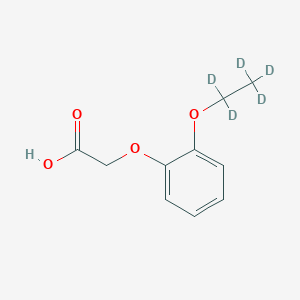
Siegesbeckialide I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siegesbeckialide I is a sesquiterpene lactone derived from the plant Sigesbeckia glabrescens. It is known for its potent anti-inflammatory properties, primarily through its inhibition of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Siegesbeckialide I involves several steps, including the extraction of the compound from the plant Sigesbeckia glabrescens and subsequent purification processes. The exact synthetic routes and reaction conditions are often proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Sigesbeckia glabrescens followed by chromatographic techniques to isolate and purify the compound. The process ensures high purity and consistency required for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Siegesbeckialide I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired modification and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and properties .
Aplicaciones Científicas De Investigación
Siegesbeckialide I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory agents and other bioactive compounds
Mecanismo De Acción
Siegesbeckialide I exerts its effects by directly binding to the IκB kinase (IKK) complex, specifically IKKα and IKKβ. This binding inhibits the phosphorylation and degradation of inhibitor α of NF-κB (IκBα), preventing the activation of the NF-κB signaling pathway. As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to its potent anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Siegesbeckialide II: Another sesquiterpene lactone with similar anti-inflammatory properties.
Glabrescone A: A related compound with distinct structural features and biological activities.
Lecocarpinolide M: A sesquiterpene lactone with comparable anti-inflammatory effects
Uniqueness
Siegesbeckialide I is unique due to its specific binding affinity for IKKα and IKKβ, which results in potent inhibition of the NF-κB pathway. This specificity and potency make it a valuable compound for studying inflammatory processes and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C20H28O6 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
[(3aR,4R,6E,10R,11aR)-4-hydroxy-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-10-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-4-12(2)19(23)25-11-15-7-5-6-14(10-21)8-16(22)18-13(3)20(24)26-17(18)9-15/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1 |
Clave InChI |
PEIAIMBBPBJZHZ-IUIQHRCWSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC[C@@H]1CC/C=C(\C[C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)O)/CO |
SMILES canónico |
CC=C(C)C(=O)OCC1CCC=C(CC(C2C(C1)OC(=O)C2=C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
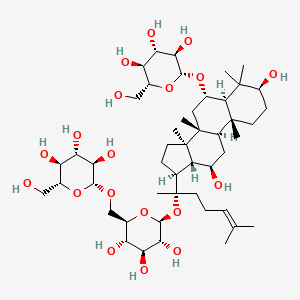

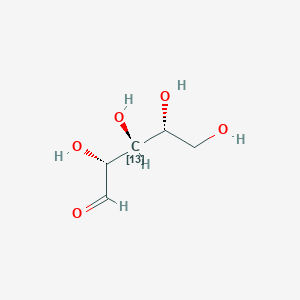
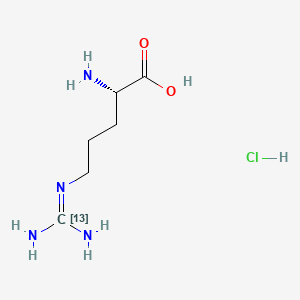
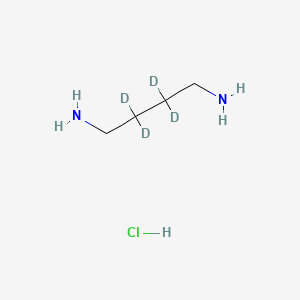

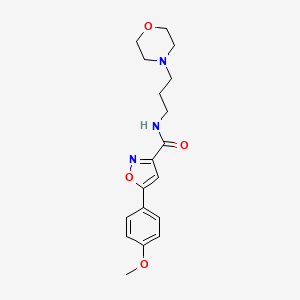
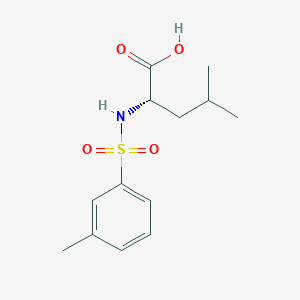
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

